molecular formula C13H26ClNO B2870643 4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride CAS No. 2445749-84-6

4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride

Cat. No.: B2870643
CAS No.: 2445749-84-6
M. Wt: 247.81
InChI Key: HTNOLJOLDOXMKH-MCEQWSITSA-N
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Description

4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H25NO.ClH. It is a hydrochloride salt of 4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine, which is a derivative of cyclohexan-1-amine with an ethyl group and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexan-1-amine as the starting material.

  • Ethyl Group Introduction: Ethylation of cyclohexan-1-amine can be achieved using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

  • Tetrahydrofuran-2-ylmethyl Group Introduction: The tetrahydrofuran-2-ylmethyl group can be introduced using (2R)-tetrahydrofuran-2-ylmethyl chloride and a suitable base.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of continuous flow reactors and automated systems for efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl or tetrahydrofuran-2-ylmethyl groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Ketones or carboxylic acids.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various substituted cyclohexan-1-amines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It can be used as a reagent in biochemical assays to study enzyme activities and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, potentially inhibiting or activating them. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4-Ethyl-N-[[(2S)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride: The enantiomer of the compound.

  • 4-Propyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride: A homolog with a propyl group instead of an ethyl group.

Uniqueness: The presence of the (2R)-oxolan-2-ylmethyl group and the ethyl group on the cyclohexan-1-amine core structure makes this compound unique

Properties

IUPAC Name

4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO.ClH/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13;/h11-14H,2-10H2,1H3;1H/t11?,12?,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNOLJOLDOXMKH-MCEQWSITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCC(CC1)NC[C@H]2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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